N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Anticancer Activity
One of the significant applications of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide derivatives is in the field of cancer research. A study by González-Álvarez et al. (2013) discussed the synthesis of mixed-ligand copper(II)-sulfonamide complexes with varying N-sulfonamide derivatives and their potential in DNA binding and anticancer activity. These complexes showed a propensity to bind with DNA and were found to have antiproliferative activity in yeast and human tumor cells, indicating their potential as therapeutic agents in cancer treatment.
Structural Characterization in Medicinal Chemistry
Another application lies in the structural characterization of compounds for medicinal purposes. Research by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide derivatives, including those similar to the specified compound, for their use as antagonists in the prevention of HIV-1 infection. This demonstrates the role of N-sulfonamide derivatives in developing potential therapeutic agents for infectious diseases.
Solid-State Characterization for Pharmaceutical Applications
In pharmaceutical research, the structural investigation of similar compounds plays a crucial role. Pawlak et al. (2021) conducted a study on AND-1184, a compound structurally related to this compound, for its potential use in treating dementia. The research involved single-crystal X-ray and solid-state NMR characterization, highlighting the importance of structural analysis in the development of pharmaceuticals.
Antimicrobial and Antiproliferative Properties
Sulfonamide derivatives, including compounds structurally similar to the specified compound, have been investigated for their antimicrobial and antiproliferative properties. Studies like those by Abd El-Gilil (2019) and Anuse et al. (2019) have synthesized and evaluated derivatives for their potential as antimicrobial and antiproliferative agents, further indicating the versatility of these compounds in various biomedical applications.
Corrosion Inhibition in Engineering
Interestingly, compounds like this compound have also found applications in engineering. Kaya et al. (2016) explored the use of piperidine derivatives as corrosion inhibitors for iron, showcasing their utility in materials science and corrosion engineering.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has been shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM for COX-1 inhibition .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms .
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation . This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to have anti-inflammatory properties, suggesting that they may influence cell signaling pathways related to inflammation .
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUOEXGWKFSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.